molecular formula C24H24F3N3O3S B11576865 N-[2-(4-methoxyphenyl)ethyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

N-[2-(4-methoxyphenyl)ethyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B11576865
M. Wt: 491.5 g/mol
InChI Key: BUPLGACGCJCYMO-UHFFFAOYSA-N
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Description

3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group, linked via a sulfanyl group to a propanamide moiety. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the methoxyphenyl and trifluoromethyl groups, and subsequent linkage to the propanamide moiety via a sulfanyl group. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry, automated synthesis, and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and various substituted analogs of the original compound .

Mechanism of Action

The mechanism of action of 3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE stands out due to its unique combination of a pyrimidine ring with methoxyphenyl and trifluoromethyl groups, linked via a sulfanyl group to a propanamide moiety. This structural uniqueness imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C24H24F3N3O3S

Molecular Weight

491.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C24H24F3N3O3S/c1-32-18-7-3-16(4-8-18)11-13-28-22(31)12-14-34-23-29-20(15-21(30-23)24(25,26)27)17-5-9-19(33-2)10-6-17/h3-10,15H,11-14H2,1-2H3,(H,28,31)

InChI Key

BUPLGACGCJCYMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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